molecular formula C16H23Cl2N3 B1459930 N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride CAS No. 2108831-89-4

N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride

Cat. No. B1459930
M. Wt: 328.3 g/mol
InChI Key: FWSNQSZHORUOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride” is a chemical compound with the molecular formula C16H23Cl2N3 and a molecular weight of 328.28 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 9-Chlorotacrine was treated with propane-1,3-diamine in the presence of sodium iodide to yield N1-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine. Finally, it was treated with corresponding acid ester or thioester to give phosphorus or thiophosphorus tacrine derivative .

Scientific Research Applications

1. Structural Diversity in MnII Complexes

The ligand N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine, in reactions with MnII and N−3 salts, results in structurally diverse materials. These include azido-bridged magnetically dilute Mn2 pairs, arranged as 1-D, discrete, and 2-D arrays, demonstrating variable magnetic behaviors based on the N−3 binding mode (Karmakar et al., 2006).

2. Coordination Chemistry with Cadmium(II)

The ligand exhibits interesting coordination chemistry with Cadmium(II), leading to the formation of complexes with distinct structural and bonding characteristics. This includes the formation of complexes with a distorted octahedral geometry, highlighting the versatility of the ligand in metal coordination (Hakimi et al., 2013).

3. Corrosion Inhibition in Mild Steel

In the field of materials science, derivatives of the ligand have been studied for their corrosion inhibition potential on mild steel in acidic environments. These studies provide insights into the ligand's ability to form protective layers and its efficacy as a corrosion inhibitor (Louadi et al., 2017).

4. Formation of Novel Thiocyanato-Bridged Polymers

The ligand contributes to the synthesis of novel thiocyanato-bridged one-dimensional polymers. These materials exhibit interesting magnetic properties, such as metamagnetism, and are significant in the study of magnetic materials (Chattopadhyay et al., 2007).

5. Synthesis of Cyclic Amidinium Salts

In organic synthesis, the ligand is used in the microwave-assisted synthesis of cyclic amidinium salts. This process is important for creating a class of heterocyclic compounds used in various applications, including organocatalysts and ionic liquids (Aidouni et al., 2008).

6. Antitumor Applications

In medicinal chemistry, derivatives of the ligand have been explored for their potential in antitumor applications. For instance, complexes involving the ligand have been investigated for their DNA-binding properties and cytotoxicity against cancer cells (Guddneppanavar et al., 2007).

properties

IUPAC Name

N'-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3.2ClH/c17-10-5-11-18-16-12-6-1-3-8-14(12)19-15-9-4-2-7-13(15)16;;/h1,3,6,8H,2,4-5,7,9-11,17H2,(H,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSNQSZHORUOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride

Citations

For This Compound
1
Citations
Z Chrienova, E Nepovimova, R Andrys… - Journal of Enzyme …, 2022 - Taylor & Francis
Twenty-four novel compounds bearing tetrahydroacridine and N-propargyl moieties have been designed, synthesised, and evaluated in vitro for their anti-cholinesterase and anti-…
Number of citations: 1 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.